molecular formula C5H9NO3 B14154817 1-Nitro-3-pentanone CAS No. 34303-51-0

1-Nitro-3-pentanone

Cat. No.: B14154817
CAS No.: 34303-51-0
M. Wt: 131.13 g/mol
InChI Key: WRRPTNLVUNSMCI-UHFFFAOYSA-N
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Description

1-Nitro-3-pentanone is an organic compound characterized by the presence of a nitro group (-NO2) and a ketone group (C=O) within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-3-pentanone can be synthesized through various methods. One common approach involves the nitration of 3-pentanone using a nitrating agent such as nitric acid. The reaction typically requires controlled conditions to ensure the selective introduction of the nitro group at the desired position on the pentanone molecule.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3-pentanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives with higher oxidation states.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reducing agent and conditions used.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products:

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amines or hydroxylamines.

    Substitution: Substituted nitro compounds.

Scientific Research Applications

1-Nitro-3-pentanone has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as the development of novel drugs, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-nitro-3-pentanone exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    3-Pentanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitropropane: Another nitro compound with different structural and reactivity characteristics.

    Nitromethane: A simpler nitro compound with distinct chemical properties.

Uniqueness: 1-Nitro-3-pentanone is unique due to the presence of both a nitro group and a ketone group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial processes.

Properties

CAS No.

34303-51-0

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

1-nitropentan-3-one

InChI

InChI=1S/C5H9NO3/c1-2-5(7)3-4-6(8)9/h2-4H2,1H3

InChI Key

WRRPTNLVUNSMCI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC[N+](=O)[O-]

Origin of Product

United States

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